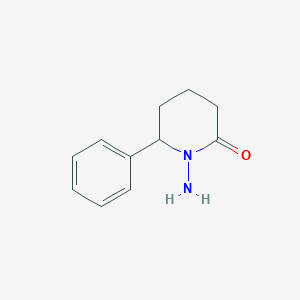

1-Amino-6-phenylpiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-6-phenylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring with an amino group at the first position and a phenyl group at the sixth position.

Vorbereitungsmethoden

The synthesis of 1-Amino-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This approach combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods may involve similar catalytic hydrogenation processes to ensure high yields and purity.

Analyse Chemischer Reaktionen

Hydrogenation and Reduction Reactions

The piperidine core undergoes catalytic hydrogenation under controlled conditions:

Reduction of the ketone group typically employs sodium borohydride, while palladium-catalyzed hydrogenation saturates the ring without affecting the phenyl group .

Oxidation Reactions

The amino group and piperidine ring are susceptible to oxidation:

| Target Site | Oxidizing Agent | Products | Conditions |

|---|---|---|---|

| Amino group | KMnO₄, H₂O, Δ | 6-Phenylpiperidin-2-one-1-oxide | Acidic, 80°C |

| Ring C–N bond | CrO₃, AcOH | 6-Phenylpyridine derivatives | Reflux, 12 h |

Oxidation with potassium permanganate selectively targets the amino group, while chromium trioxide induces ring aromatization .

Nucleophilic Substitution

The amino group participates in alkylation and acylation:

| Reaction | Reagents | Products | Key Observations |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-1-amino-6-phenylpiperidin-2-one | Improved lipophilicity |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl-1-amino-6-phenylpiperidin-2-one | Stabilizes amino group |

These modifications are critical for tuning pharmacokinetic properties in drug design .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic systems:

Cyclization reactions often employ Lewis acids like FeCl₃ or strong bases such as LDA .

Multicomponent Reactions

Efficient one-pot syntheses leverage its reactivity:

| Components | Catalyst | Products | Yield |

|---|---|---|---|

| Aldehyde, ZrCl₄ | Zirconium chloride | Tetrahydroquinoline-piperidine hybrids | 89% |

| Epoxide, NbCl₅ | Niobium pentachloride | 1-Amino-6-phenylpiperidine epoxides | 76% |

These methods streamline the synthesis of complex architectures for neurological and anticancer applications .

Physicochemical Stability

Critical stability parameters under synthetic conditions:

| Parameter | Value | Conditions |

|---|---|---|

| Thermal stability | Stable up to 200°C | Inert atmosphere |

| pH stability | Stable at pH 4–9 | Aqueous buffer, 25°C |

| Solubility | 15 mg/mL in DMSO | 25°C |

The compound remains stable under acidic and basic conditions, facilitating diverse synthetic protocols .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1-Amino-6-phenylpiperidin-2-one has been investigated for its potential as a pharmaceutical intermediate, particularly in developing drugs targeting neurological disorders. Its neuropharmacological effects include:

- Anxiolytic Effects : Preclinical studies suggest efficacy in models for anxiety disorders.

- Antidepressant Activity : Interaction with serotonin receptors indicates potential antidepressant properties.

Additionally, this compound has been studied for its role as a chiral building block in synthesizing complex organic molecules, which is crucial in drug discovery.

Case Studies and Research Findings

Several studies have documented the bioactivity of this compound and its derivatives:

- Neuropharmacological Studies : Research has shown that compounds derived from this compound exhibit significant binding affinity to sigma receptors, which are implicated in various neurological conditions. For instance, a study demonstrated that certain derivatives showed strong sigma-1 receptor affinity and selectivity over sigma-2 receptors, indicating their potential as therapeutic agents for neurological disorders .

- Cancer Therapy : A recent investigation into piperidine derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against human non-small cell lung cancer cells (A427) and androgen-negative prostate cancer cells (DU145). The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Binding Affinity Studies : Molecular dynamics simulations have been employed to understand the interactions between this compound derivatives and sigma receptors. These studies provide insights into how different substituents influence binding affinity and selectivity, which is critical for drug design .

Wirkmechanismus

The mechanism of action of 1-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Amino-6-phenylpiperidin-2-one can be compared with other similar compounds, such as:

1-Benzyl-6-phenylpiperidin-2-one: This compound features a benzyl group instead of an amino group at the first position.

1-Amino-4-phenylpiperidin-2-one: This compound has the phenyl group at the fourth position instead of the sixth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-Amino-6-phenylpiperidin-2-one is a notable compound within the piperidine class, characterized by its structural features that include an amino group at the first position and a phenyl group at the sixth position of the piperidine ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including hydrogenation of piperidine derivatives using palladium or rhodium catalysts. The compound is known for undergoing several chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain proteins and enzymes, leading to various biological effects. The exact mechanisms may vary depending on the context but generally involve:

- Binding to Target Proteins: The compound may bind to specific receptors or enzymes, altering their function.

- Modulation of Signaling Pathways: This can result in either inhibition or activation of critical cellular pathways, influencing physiological responses.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antipsychotic Activity

Research has indicated that compounds similar to this compound may possess antipsychotic properties. These effects are often linked to their interaction with serotonin (5-HT) and dopamine receptors, which are crucial in the management of psychiatric disorders .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurochemical processes, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antipsychotic Potential : A study compared various compounds for their binding affinity at serotonin receptors. While specific data on this compound was limited, similar compounds demonstrated significant interactions with 5-HT1A receptors, suggesting potential antipsychotic effects .

- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of piperidine derivatives on cholinesterases. Results indicated that certain structural modifications could enhance inhibitory potency, pointing towards a promising avenue for developing new therapeutic agents against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-6-phenylpiperidin-2-one | Benzyl group at first position | Potentially similar antipsychotic effects |

| 1-Amino-4-phenylpiperidin-2-one | Phenyl group at fourth position | Different binding affinities at receptors |

This comparison highlights how variations in substitution patterns can lead to distinct biological profiles.

Eigenschaften

IUPAC Name |

1-amino-6-phenylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBOMPLEAJZCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.